molecular formula C10H4ClFN2 B13656634 3-Chloro-8-fluoroisoquinoline-4-carbonitrile

3-Chloro-8-fluoroisoquinoline-4-carbonitrile

Cat. No.: B13656634
M. Wt: 206.60 g/mol
InChI Key: AOCBHGBATQVERH-UHFFFAOYSA-N
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Description

3-Chloro-8-fluoroisoquinoline-4-carbonitrile is a heterocyclic compound that contains both chlorine and fluorine atoms on an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-fluoroisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-fluoroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: Formation of additional ring structures through cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions may produce complex ring structures .

Scientific Research Applications

3-Chloro-8-fluoroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-8-fluoroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-8-fluoroisoquinoline-4-carbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

3-chloro-8-fluoroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-10-7(4-13)6-2-1-3-9(12)8(6)5-14-10/h1-3,5H

InChI Key

AOCBHGBATQVERH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=C1)F)Cl)C#N

Origin of Product

United States

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